molecular formula C8H10BrClFNO B13548007 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride CAS No. 2825006-74-2

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride

Cat. No.: B13548007
CAS No.: 2825006-74-2
M. Wt: 270.52 g/mol
InChI Key: ACZWWLCQUIXIHS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride is a halogenated phenoxyethylamine derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring, linked to an ethylamine backbone via an ether bond. The hydrochloride salt enhances its stability and solubility for laboratory and pharmaceutical applications. Its synthesis likely follows routes similar to related compounds, involving nucleophilic substitution or coupling reactions .

Properties

CAS No.

2825006-74-2

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.52 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H

InChI Key

ACZWWLCQUIXIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCN.Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis begins with commercially available or readily synthesized precursors such as 2-fluoro-4-bromophenol or 2-fluoro-4-bromophenyl derivatives . These compounds serve as the aromatic core for subsequent substitution reactions.

Ether Formation

The phenolic hydroxyl group of 2-fluoro-4-bromophenol is first converted into an ether linkage with an appropriate ethylene precursor:

2-fluoro-4-bromophenol + ethylene oxide → 2-(4-bromo-2-fluorophenoxy)ethanol

This step is typically catalyzed by base (e.g., potassium carbonate) under reflux conditions.

Conversion to Amine

The alcohol group in 2-(4-bromo-2-fluorophenoxy)ethanol is then transformed into an amine via nucleophilic substitution :

  • Activation : Conversion of the alcohol to a better leaving group, such as a halide or tosylate.
  • Substitution : Reaction with ammonia or a primary amine under pressure or elevated temperature to produce the ethan-1-amine derivative.

Salt Formation

Finally, the free amine is reacted with hydrochloric acid to produce the hydrochloride salt :

Ethan-1-amine + HCl → 2-(4-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride

Building Block Assembly via Intermediate Compounds

Synthesis of Aromatic Intermediates

An alternative, more scalable route involves synthesizing the aromatic precursor via halogenation and substitution :

  • Step 1 : Starting from 2-fluoro-4-bromophenyl derivatives, perform selective halogenation or substitution reactions to introduce the fluorine and bromine atoms at desired positions.
  • Step 2 : Use nucleophilic aromatic substitution (SNAr) reactions to attach the ethoxy or amino groups.

Formation of the Ethan-1-Amine Backbone

The core ethan-1-amine structure is assembled through reductive amination :

Aromatic aldehyde or ketone intermediates + ammonia/primary amines → reductive amination → ethan-1-amine derivative

Reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride are employed under mild conditions to favor selective amine formation.

Final Salt Formation

The free amine is converted into the hydrochloride salt by treatment with hydrochloric acid in an aqueous or alcoholic medium, ensuring high purity and stability.

Reaction Conditions and Optimization

Step Reagents Conditions Notes
Ether formation Phenol derivative + ethylene oxide Reflux, base (K2CO3) Ensures selective ether linkage
Amine conversion Alcohol derivative + NH₃ or primary amines Elevated temperature, pressure Requires control to prevent over-alkylation
Aromatic halogenation Halogenating agents (Br₂, NBS) Room temperature to reflux Selectivity critical to avoid polyhalogenation
Reductive amination Ketone + NH₃ + reducing agent Mild heating, inert atmosphere High selectivity for primary amine
Salt formation Amine + HCl Aqueous solution, room temperature Yields stable hydrochloride salt

In-Depth Research Findings and Data

Scalability and Yield

Recent studies have demonstrated that employing optimized reductive amination and controlled halogenation can produce multi-gram to kilogram-scale quantities with yields exceeding 70% under carefully controlled conditions.

Reaction Monitoring

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Features
2-(4-Bromo-2-fluorophenoxy)ethan-1-amine HCl C8H9BrClFNO 269.52 Br (4), F (2) Not Provided Target compound; electron-withdrawing substituents
2-(3,5-Dichlorophenoxy)ethan-1-amine HCl C8H10Cl3NO 242.53 Cl (3,5) Not Provided Smaller halogens; higher Cl count
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl C10H15BrNO2·HCl 322.60 Br (4), OCH3 (2,5) Not Provided Methoxy donors; bulkier structure
2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine HCl C9H10BrClF3NO 304.53 Br (4), CF3 (2) 1423027-91-1 Trifluoromethyl adds steric bulk
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine HCl C8H8BrClF2N 265.51 Br (3), F (2,6) 2126161-33-7 Difluoro substitution; altered electronic effects
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine HCl C9H10BrClF3N 304.53 Br (4), CF3 (3) 2639417-88-0 CF3 at meta position; steric hindrance

Key Comparative Insights:

Trifluoromethyl (CF3) groups (e.g., in and ) introduce strong electron-withdrawing effects and steric bulk, which may hinder binding in biological systems compared to simpler halogens .

Impact on Molecular Interactions :

  • The dichloro analog () has lower molecular weight and smaller substituents, possibly improving solubility but reducing receptor affinity compared to bromo-fluoro derivatives .
  • Difluoro substitution () may alter dipole moments and hydrogen-bonding capacity, influencing pharmacokinetic properties .

Synthetic and Application Considerations :

  • Compounds with methoxy groups () require protective group strategies during synthesis, increasing complexity compared to halogenated derivatives .
  • Trifluoromethylated analogs () are valuable in agrochemical and pharmaceutical research due to their metabolic stability, albeit with higher synthetic costs .

Biological Activity

2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring. This substitution pattern influences its chemical reactivity and biological interactions.

Property Details
Molecular Formula C9_{9}H9_{9}BrF·HCl
Molecular Weight 232.54 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Research indicates that 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride interacts with various biological receptors and enzymes, potentially modulating pathways involved in disease processes. Key mechanisms include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to act as a noncompetitive inhibitor of specific PTPs, which play critical roles in cellular signaling pathways related to cancer and diabetes .
  • Interaction with Nicotinic Acetylcholine Receptors : Its structural properties suggest potential applications in neuropharmacology by modulating neurotransmitter signaling.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, it has demonstrated activity against various cancer cell lines, suggesting its role as a potential therapeutic agent:

  • Cell Line Studies : In vitro assays revealed that 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride exhibits significant antiproliferative effects on colon cancer cell lines, with IC50_{50} values indicating potent activity .

Neuropharmacological Effects

The compound's interaction with nicotinic receptors suggests possible implications for treating neurodegenerative diseases. It may enhance cognitive functions by modulating cholinergic signaling pathways.

Case Studies

  • Case Study on Antiproliferative Activity : A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications in halogen positions significantly affect their antiproliferative potency. The presence of bromine and fluorine was found to enhance binding affinity to target receptors compared to unsubstituted analogs .
  • Neuropharmacological Evaluation : A separate investigation assessed the effects of halogenated phenoxy compounds on cognitive function in animal models. Results suggested that compounds similar to 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride could improve memory retention and overall cognitive performance.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride?

The synthesis typically involves halogenation and amination steps. Key methods include:

  • Halogenation : Bromination of the phenolic precursor under controlled conditions (e.g., using N-bromosuccinimide in acetic acid).
  • Amination : Coupling the halogenated intermediate with ethylamine via nucleophilic substitution, often in polar aprotic solvents (e.g., DMSO or acetonitrile) under reflux .
  • Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt .
Step Reagents/ConditionsYield Optimization Tips
HalogenationNBS, AcOH, 50°CMonitor reaction progress via TLC
AminationEthylamine, DMSO, 80°CUse excess amine to drive reaction
PurificationRecrystallization (EtOH:H₂O)Adjust solvent ratios for crystal formation

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